molecular formula C6H2F3N7 B2622284 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 198953-65-0

4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B2622284
CAS No.: 198953-65-0
M. Wt: 229.126
InChI Key: HGFONNZVAMZUDP-UHFFFAOYSA-N
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Description

4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process ensures good functional group tolerance and high yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and specificity for certain targets, making it effective in modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is unique due to its trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These features make it particularly valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

4-amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N7/c7-6(8,9)4-12-5-14-13-2(1-10)3(11)16(5)15-4/h11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFONNZVAMZUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N2C(=NC(=N2)C(F)(F)F)N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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